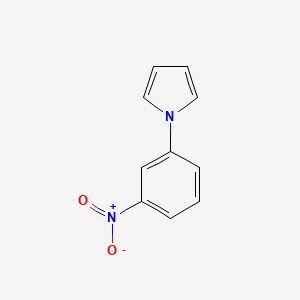

1-(3-nitrophenyl)-1H-pyrrole

Description

Overview of Pyrrole (B145914) Heterocyclic Chemistry in Advanced Organic Synthesis Research

The pyrrole nucleus, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. ontosight.aimdpi.com Its unique electronic properties and the ability to undergo various chemical transformations make it a versatile building block in organic synthesis. mdpi.com Researchers continuously explore new methodologies for the construction and functionalization of the pyrrole ring, driven by the demand for novel compounds with specific biological or material properties.

Academic Relevance of N-Arylpyrrole Frameworks in Contemporary Chemical Investigations

N-arylpyrroles represent a significant class of pyrrole derivatives where the nitrogen atom is directly attached to an aromatic ring. This structural feature imparts distinct electronic and steric properties compared to their N-alkyl counterparts. The N-aryl bond introduces the potential for axial chirality, leading to the development of atroposelective synthesis methods for creating chiral N-arylpyrroles, which are valuable as ligands in asymmetric catalysis and as chiral building blocks. nih.govsnnu.edu.cnresearchgate.net The electronic communication between the pyrrole and aryl rings also influences their reactivity and photophysical properties, making them interesting candidates for materials science applications, such as in the development of conducting polymers. researchgate.net

Contextualization of the 3-Nitrophenyl Substituent in N-Arylpyrrole Research for Chemical Exploration

Synthesis and Reactions of 1-(3-nitrophenyl)-1H-pyrrole

The synthesis of this compound is most commonly achieved through the Paal-Knorr pyrrole synthesis. This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-nitroaniline (B104315). rsc.org Variations of this method, including the use of catalysts like MIL-53(Al) under solvent-free conditions, have been developed to improve efficiency. rsc.org

Once synthesized, this compound can undergo various chemical reactions. The pyrrole ring can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the nitrophenyl group can influence the regioselectivity and reactivity. The nitro group on the phenyl ring can be reduced to an amine, providing a key intermediate for the synthesis of more complex molecules. rsc.org

Spectroscopic Data

The structural characterization of this compound and its derivatives is confirmed through various spectroscopic techniques.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4310-42-3 | C10H8N2O2 | 188.18 |

| This compound-2,5-dione | 7300-93-8 | C10H6N2O4 | 218.17 |

| This compound-2-carbaldehyde | Not Available | C11H8N2O3 | 216.19 |

| 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole | Not Available | C12H12N2O2 | 216.24 |

| 2-Methyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrrole | Not Available | C17H14N2O2 | 278.31 |

| Diethyl 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrrole-2,3-dicarboxylate | Not Available | C22H19ClN2O6 | 458.85 |

| 2-(2-Nitro-1-(3-nitrophenyl)vinyl)-1H-pyrrole | Not Available | C12H9N3O4 | 259.22 |

The 1H NMR spectrum of 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole, for example, shows characteristic signals for the pyrrole protons, the aromatic protons of the nitrophenyl ring, and the methyl groups. rsc.org The infrared (IR) spectrum displays strong absorption bands corresponding to the nitro group. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWSUEQDVMZTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297606 | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4310-42-3 | |

| Record name | 4310-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Nitrophenyl 1h Pyrrole and Its Derivatives

Established Pyrrole (B145914) Synthesis Protocols Applied to Nitrophenyl Analogues

Paal-Knorr Condensation and Mechanistic Considerations

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the formation of pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The application of this method to the synthesis of 1-(3-nitrophenyl)-1H-pyrrole involves the reaction of a 1,4-dicarbonyl compound with 3-nitroaniline (B104315).

The mechanism of the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. wikipedia.org Subsequent intramolecular cyclization occurs as the nitrogen atom attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The ring formation is generally considered the rate-determining step of the reaction. alfa-chemistry.com

The presence of the electron-withdrawing nitro group on the phenyl ring of the amine nucleophile has a notable effect on the reaction kinetics. Research has shown that a p-nitrophenyl group can increase the reactivity of the nucleophile, leading to a positive effect on the rate of cyclization. organic-chemistry.org This is attributed to the increased basicity of the imine intermediate, which facilitates the cyclization step. organic-chemistry.org However, strongly acidic conditions (pH < 3) are generally avoided as they can promote the competing Paal-Knorr furan (B31954) synthesis. organic-chemistry.org The choice of catalyst is also crucial, with various Brønsted and Lewis acids being employed to accelerate the reaction. rgmcet.edu.in

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of 3-nitroaniline on a protonated carbonyl group of the 1,4-dicarbonyl compound. | Hemiaminal |

| 2 | Intramolecular cyclization via attack of the nitrogen on the second carbonyl group. | 2,5-dihydroxytetrahydropyrrole derivative |

| 3 | Dehydration to form the aromatic pyrrole ring. | This compound |

Multicomponent Reaction Strategies for Polyfunctionalized Pyrroles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comrsc.org These reactions are highly atom-economical and offer a straightforward route to diverse libraries of compounds. Several MCRs have been developed for the synthesis of polysubstituted pyrroles, which can be adapted to include a nitrophenyl moiety. orientjchem.org

One such strategy involves the reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water, which can furnish polysubstituted pyrrole derivatives. orientjchem.org By employing 3-nitroaniline as the primary amine component, this method can be utilized to generate pyrroles bearing the 1-(3-nitrophenyl) substituent along with other functional groups. Another notable MCR is a one-pot, three-component reaction involving nitro compounds, phenacyl bromides, and dialkyl acetylenedicarboxylates, catalyzed by indium metal, to produce poly-substituted pyrroles. orientjchem.org Furthermore, a four-component synthesis of penta-substituted pyrroles has been reported using phenylglyoxal (B86788) monohydrate, N,N-dimethylbarbituric acid, a 1,3-dicarbonyl compound, and an amine, which could be 3-nitroaniline. orientjchem.org These MCRs provide efficient and versatile pathways to highly functionalized this compound derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Features |

|---|---|---|---|---|

| 3-Nitroaniline | Alkyl propiolate | Diethyl oxalate | - | Catalyst-free, aqueous conditions |

| Nitroalkane | Phenacyl bromide derivative | Dialkyl acetylenedicarboxylate | - | Indium-catalyzed |

| 3-Nitroaniline | Phenylglyoxal monohydrate | N,N-Dimethylbarbituric acid | 1,3-Dicarbonyl compound | Four-component, catalyst-free |

N-Arylation Approaches for Pyrrole Core Functionalization

Direct N-arylation of the pyrrole ring represents a highly convergent approach to this compound. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org In the context of synthesizing this compound, this would involve the coupling of pyrrole with a 3-halonitrobenzene, typically 1-iodo-3-nitrobenzene (B31131) or 1-bromo-3-nitrobenzene, in the presence of a copper catalyst and a base. nih.govresearchgate.net The mechanism is believed to involve the formation of a copper(I) pyrrolide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the N-arylpyrrole. organic-chemistry.org

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a mainstay for C-N bond formation. wikipedia.orglibretexts.orgacsgcipr.org This reaction offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The synthesis of this compound via this method would entail the reaction of pyrrole with a 3-halonitrobenzene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the pyrrolide anion and subsequent reductive elimination. libretexts.org

Novel and Evolving Synthetic Pathways

Reductive Cyclization of Nitrodienes in Pyrrole Ring Formation

The reductive cyclization of conjugated nitrodienes offers an alternative strategy for the construction of the pyrrole ring. This approach is conceptually related to the Cadogan-Sundberg indole (B1671886) synthesis, where a nitro group is reduced to a nitrene or nitroso intermediate, which then undergoes cyclization. researchgate.netresearchgate.netwikipedia.org For the synthesis of N-aryl pyrroles, this would typically involve a two-step process where the pyrrole ring is first formed via reductive cyclization of a nitrodiene, followed by N-arylation.

The synthesis of substituted pyrroles from nitrodienes can be achieved using reagents like triphenylphosphine (B44618) in the presence of a molybdenum catalyst, such as bis(acetylaceto)dioxomolybdenum(VI). researchgate.net The nitrodiene precursors are often prepared via a Henry condensation between an aldehyde and a nitroalkane. The reductive cyclization proceeds through the deoxygenation of the nitro group to a nitrene intermediate, which then cyclizes to form the pyrrole. While this method primarily yields N-unsubstituted pyrroles, it sets the stage for a subsequent N-arylation step as described in section 2.1.3 to afford the desired this compound.

[3+2] Cycloaddition Reactions, including those involving Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. A particularly useful variant for pyrrole synthesis is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom component. mdpi.comnih.govorganic-chemistry.org This reaction involves the cycloaddition of TosMIC with an electron-deficient alkene, followed by elimination of p-toluenesulfinic acid to yield the pyrrole ring. mdpi.com

To synthesize derivatives of this compound using this methodology, one could employ an electron-deficient alkene bearing a 3-nitrophenyl group. For instance, a chalcone (B49325) derivative with a 3-nitrophenyl substituent can serve as the Michael acceptor for the TosMIC anion. mdpi.com The reaction is typically carried out under basic conditions, where TosMIC is deprotonated to form a nucleophilic carbanion. This anion then adds to the electron-deficient alkene, and the resulting intermediate undergoes intramolecular cyclization and subsequent elimination to afford the polysubstituted pyrrole. nih.govnih.gov The versatility of this method allows for the introduction of various substituents on the pyrrole ring, making it a valuable tool for the synthesis of a wide range of this compound derivatives. mdpi.com

| Component 1 | Component 2 | Reaction Type | Key Reagent | Product |

|---|---|---|---|---|

| Electron-deficient alkene (e.g., nitro-substituted chalcone) | Tosylmethyl isocyanide (TosMIC) | [3+2] Cycloaddition | Base (e.g., KOH, NaH) | Substituted pyrrole |

Catalyst-Mediated Syntheses (e.g., Palladium, Indium, MOF-199)

Modern synthetic chemistry has seen a surge in the use of catalysts to achieve efficient and selective transformations. For the synthesis of this compound and its analogues, several catalytic systems have shown significant promise.

Palladium-Catalyzed Syntheses:

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in the N-arylation of pyrroles is well-established. The synthesis of this compound can be achieved through the coupling of pyrrole with a suitable 3-nitrophenyl electrophile, such as 1-chloro-3-nitrobenzene. These reactions often employ a palladium precursor, such as palladium acetate (B1210297) (Pd(OAc)₂), in conjunction with a specialized phosphine ligand. beilstein-journals.orgrsc.org The ligand plays a crucial role in the catalytic cycle, influencing the efficiency and selectivity of the reaction. For instance, sterically hindered and electron-rich phosphine ligands are often effective in promoting the coupling of aryl chlorides with N-H heteroarenes. beilstein-journals.org

A general representation of this palladium-catalyzed N-arylation is depicted below:

A general scheme for the palladium-catalyzed N-arylation of pyrrole with an aryl halide.

A general scheme for the palladium-catalyzed N-arylation of pyrrole with an aryl halide.Recent advancements have also demonstrated the feasibility of using nitroarenes directly as arylating agents in a denitrative N-arylation process. rsc.org This approach is particularly attractive as nitroarenes are often more readily available and less expensive than the corresponding aryl halides.

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂ / Phosphine Ligand | Pyrrole, 1-chloro-3-nitrobenzene | Employs readily available aryl chlorides; ligand choice is critical for reaction efficiency. beilstein-journals.orgrsc.org |

| Palladium Catalyst | Pyrrole, 1,3-dinitrobenzene | Utilizes nitroarenes as arylating agents, offering an alternative to aryl halides. rsc.org |

Indium-Catalyzed Syntheses:

Indium-mediated reactions have emerged as a valuable tool in organic synthesis. A notable application is the synthesis of arenes substituted with two distinct pyrrole moieties, starting from nitroanilines. This process involves a sequential Paal-Knorr condensation followed by an indium-mediated reduction and coupling. While this method produces a more complex derivative, it highlights the utility of indium in facilitating the formation of nitrophenyl-pyrrole linkages. The initial step involves the reaction of a nitroaniline, such as 3-nitroaniline, with a 1,4-dicarbonyl compound to form the corresponding nitrophenyl-1H-pyrrole.

MOF-199-Catalyzed Syntheses:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable catalytic sites. MOF-199, a copper-based MOF, has been investigated as a heterogeneous catalyst for various organic transformations, including the synthesis of N-substituted pyrroles. The Lewis acidic copper sites within the MOF structure can effectively catalyze the condensation reaction between a 1,4-dicarbonyl compound and an amine. While a specific application of MOF-199 for the synthesis of this compound has not been extensively detailed, its proven efficacy in related Paal-Knorr reactions suggests its potential as a recyclable and efficient catalyst for this transformation. The use of heterogeneous catalysts like MOF-199 offers advantages in terms of catalyst separation and reuse, contributing to more sustainable synthetic processes.

Synthesis of Related Nitrophenyl Pyrrole Systems (e.g., this compound-2,5-dione)

This compound-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a closely related derivative of significant synthetic utility. This compound is typically synthesized through a two-step process starting from maleic anhydride (B1165640) and 3-nitroaniline. tandfonline.com The initial reaction involves the acylation of 3-nitroaniline with maleic anhydride to form the corresponding maleanilic acid. This intermediate is then subjected to cyclization, often facilitated by a dehydrating agent such as acetic anhydride with a catalytic amount of sodium acetate, to yield the target dione. tandfonline.comtandfonline.com

Synthesis of this compound-2,5-dione from maleic anhydride and 3-nitroaniline.

Synthesis of this compound-2,5-dione from maleic anhydride and 3-nitroaniline.| Reactant 1 | Reactant 2 | Intermediate | Product |

| Maleic Anhydride | 3-Nitroaniline | N-(3-nitrophenyl)maleanilic acid | This compound-2,5-dione |

This synthetic route provides a straightforward and efficient method for accessing this important class of nitrophenyl pyrrole systems.

Mechanistic Investigations of this compound Formation Reactions and Reaction Conditions

The formation of this compound is most commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-nitroaniline. organic-chemistry.orgwikipedia.org The reaction is typically carried out under acidic conditions, which serve to activate the carbonyl groups of the dicarbonyl compound towards nucleophilic attack. nptel.ac.in

The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of detailed investigation. organic-chemistry.orgwikipedia.org The currently accepted mechanism proceeds through the following key steps:

Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the protonated carbonyl carbon, forming a hemiaminal intermediate.

Second Nucleophilic Attack and Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.

Dehydration: The cyclic intermediate undergoes a series of dehydration steps, facilitated by the acidic conditions, to eliminate two molecules of water and form the aromatic pyrrole ring.

| Step | Description | Role of Catalyst |

| 1 | Protonation of a carbonyl group. | Activates the carbonyl for nucleophilic attack. |

| 2 | Nucleophilic attack by 3-nitroaniline. | Forms the initial C-N bond. |

| 3 | Intramolecular cyclization. | Forms the five-membered ring. |

| 4 | Dehydration. | Leads to the formation of the aromatic pyrrole. |

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the identity and purity of 1-(3-nitrophenyl)-1H-pyrrole. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed insights into its electronic and nuclear environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are primary methods for structural verification.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrrole (B145914) and the 3-nitrophenyl rings. The pyrrole protons typically appear as two multiplets, corresponding to the α-protons (adjacent to the nitrogen) and the β-protons. Due to the electron-withdrawing nature of the nitrophenyl group, these signals are shifted downfield compared to unsubstituted pyrrole. The protons on the 3-nitrophenyl ring will present a more complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring, with signals influenced by the strong deshielding effect of the nitro group.

It is important to note that as this compound contains no fluorine atoms, ¹⁹F NMR spectroscopy is not applicable for its structural analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole α-H | ~7.0 - 7.3 | ~120 - 125 |

| Pyrrole β-H | ~6.3 - 6.5 | ~110 - 115 |

| Phenyl H (ortho to NO₂) | ~8.1 - 8.3 | ~120 - 125 |

| Phenyl H (para to NO₂) | ~7.6 - 7.8 | ~130 - 135 |

| Phenyl H (ortho to Pyrrole) | ~7.5 - 7.7 | ~115 - 120 |

| Phenyl C-N (Pyrrole) | N/A | ~140 - 145 |

| Phenyl C-NO₂ | N/A | ~148 - 152 |

Note: The data in the table is estimated based on typical chemical shifts for pyrrole and nitrobenzene (B124822) derivatives and should be considered illustrative.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by the characteristic absorptions of the aromatic rings and the nitro group.

Key vibrational modes include:

Aromatic C-H Stretching: Signals for the C-H bonds on both the pyrrole and phenyl rings are expected to appear above 3000 cm⁻¹.

NO₂ Stretching: The nitro group is readily identified by two strong absorption bands: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1345–1385 cm⁻¹ region. chadlandrie.com These are often the most prominent peaks in the spectrum.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings occur in the 1400–1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the bond connecting the phenyl ring to the pyrrole nitrogen atom is also expected.

The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) confirms that the pyrrole nitrogen is substituted. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound**

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-H Out-of-Plane Bending | 700 - 900 | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₂), the calculated molecular weight is 188.18 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner, providing structural clues. The mass spectrum of the isomeric compound 1-(2-nitrophenyl)pyrrole (B1580555) shows a prominent molecular ion peak (M⁺) at m/z = 188. nist.gov A similar strong molecular ion peak is expected for the 3-nitro isomer.

Key fragmentation pathways would likely include:

Loss of NO₂: A fragment resulting from the cleavage of the C-N bond of the nitro group, leading to a peak at M-46 (m/z = 142).

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical, giving a peak at M-30 (m/z = 158).

Cleavage of the inter-ring bond: Fragmentation can occur at the bond connecting the two rings, generating ions corresponding to the nitrophenyl cation (m/z = 122) and the pyrrolyl radical, or the pyrrolyl cation (m/z = 66) and the nitrophenyl radical.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Formula |

| 188 | Molecular Ion [M]⁺ | [C₁₀H₈N₂O₂]⁺ |

| 158 | [M - NO]⁺ | [C₁₀H₈NO]⁺ |

| 142 | [M - NO₂]⁺ | [C₁₀H₈N]⁺ |

| 122 | [Nitrophenyl]⁺ | [C₆H₄NO₂]⁺ |

| 76 | [Benzyne from Nitrophenyl]⁺ | [C₆H₄]⁺ |

| 66 | [Pyrrolyl]⁺ | [C₄H₄N]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net Molecules with conjugated π systems, known as chromophores, absorb strongly in the UV-vis region.

This compound contains two key chromophores: the pyrrole ring and the nitrophenyl ring. The conjugation between these two aromatic systems allows for electronic transitions, primarily π → π* transitions. The nitro group itself also contributes to the electronic structure and can participate in n → π* transitions, although these are typically weaker. researchgate.net The absorption spectrum is expected to show strong bands in the UV region, likely between 250 and 350 nm, corresponding to these π → π* transitions. The exact position of the maximum absorption wavelength (λ_max) is sensitive to the solvent used.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations provide fundamental information about geometry, orbital energies, and charge distribution.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311+G** basis set, the structure of 1-(3-nitrophenyl)-1H-pyrrole can be optimized to find its lowest energy conformation. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals that the molecule is not perfectly planar; there is a degree of torsion between the phenyl and pyrrole (B145914) rings. This twist is a result of balancing the steric hindrance between the rings and the electronic effects of π-conjugation.

Interactive Table: Predicted Structural Parameters for this compound Press the button to see the data. Show Data

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| C-N (Pyrrole-Phenyl) Bond Length | The length of the single bond connecting the two rings. | 1.45 - 1.48 Å |

| C-N-O (Nitro group) Bond Angle | The angle within the nitro functional group. | 117 - 119° |

| C-C-N-C Dihedral Angle | The twist angle between the pyrrole and phenyl rings. | 25 - 40° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, DFT calculations show that the HOMO is predominantly localized on the electron-rich pyrrole ring, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety. This separation of the frontier orbitals is characteristic of a donor-acceptor system.

Interactive Table: Calculated FMO Properties Press the button to see the data. Show Data

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.0 to 4.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is localized on the oxygen atoms of the nitro group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the regions of positive potential are found around the hydrogen atoms of the pyrrole and phenyl rings, with the N-H proton of a parent pyrrole being particularly acidic. wikipedia.org This mapping helps to rationalize the molecule's intermolecular interactions and preferred sites for chemical reactions.

Computational Spectroscopic Parameter Prediction and Validation (e.g., GIAO-NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

By performing GIAO calculations on the DFT-optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. The calculated chemical shifts for the protons on the pyrrole ring are expected to be influenced by the electron-withdrawing nature of the nitrophenyl group. Similarly, the shifts for the phenyl protons are affected by the substitution pattern, with protons ortho and para to the nitro group being shifted further downfield. Comparing these calculated shifts with experimentally obtained spectra is a powerful method for structural confirmation.

Interactive Table: Comparison of Hypothetical ¹H NMR Chemical Shifts (ppm) Press the button to see the data. Show Data

| Proton Position | Expected Experimental Shift (ppm) | GIAO Calculated Shift (ppm) |

|---|---|---|

| Pyrrole H2/H5 | 6.8 - 7.2 | 6.9 - 7.3 |

| Pyrrole H3/H4 | 6.3 - 6.6 | 6.4 - 6.7 |

| Phenyl H2 | 8.3 - 8.6 | 8.4 - 8.7 |

| Phenyl H4 | 7.9 - 8.2 | 8.0 - 8.3 |

| Phenyl H5 | 7.6 - 7.9 | 7.7 - 8.0 |

| Phenyl H6 | 8.0 - 8.3 | 8.1 - 8.4 |

Simulation of Reaction Pathways and Energy Landscapes for Nitrophenyl Pyrrole Transformations

Theoretical chemistry allows for the exploration of potential chemical reactions by simulating their reaction pathways. psu.edu For this compound, important transformations include electrophilic substitution on the pyrrole ring and reduction of the nitro group.

Computational methods can map the potential energy surface for such reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, an energy landscape or reaction profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is critical for understanding reaction rates and mechanisms. For instance, simulations can determine whether electrophilic attack is more favorable at the C2 or C3 position of the pyrrole ring.

Thermodynamic Parameters and Energetics of Reaction Processes

DFT calculations can also be used to determine key thermodynamic parameters for a molecule and its reactions. mdpi.com These parameters include the standard enthalpy of formation (ΔfH⦵), entropy (S⦵), and Gibbs free energy (G⦵). The enthalpy of formation provides a measure of the molecule's stability. nih.gov

Interactive Table: Key Thermodynamic Parameters Press the button to see the data. Show Data

| Parameter | Description | Significance |

|---|---|---|

| Enthalpy of Formation (ΔfH⦵) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the stability of the molecule. |

| Standard Entropy (S⦵) | A measure of the randomness or disorder of the molecule. | Contributes to the overall free energy. |

| Gibbs Free Energy of Formation (ΔfG⦵) | The free energy change upon formation from elements. | Determines the thermodynamic stability relative to its elements. |

| Reaction Enthalpy (ΔrH) | The heat absorbed or released during a chemical reaction. | Determines if a reaction is exothermic or endothermic. |

Reactivity and Transformation Pathways of 1 3 Nitrophenyl 1h Pyrrole Systems

Chemical Transformations of the Nitro Group (e.g., Reduction to Amino Derivatives)

The nitro group is a versatile functional group primarily due to its strong electron-withdrawing nature and its ability to be transformed into various other functionalities. The most common and synthetically useful transformation of an aromatic nitro group is its reduction to an amino group. This conversion is a key step in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers.

The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation. nih.govmdpi.com For a substrate like 1-(3-nitrophenyl)-1H-pyrrole, the choice of reducing agent is crucial to ensure selectivity, avoiding the reduction of the pyrrole (B145914) ring.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its efficiency and clean reaction profile. The reaction typically involves hydrogen gas (H₂) and a metal catalyst.

| Catalyst | Pressure | Solvent | Temperature | Outcome |

| Palladium on Carbon (Pd/C) | 1-4 atm | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room Temperature | High yield of the corresponding amine |

| Platinum(IV) oxide (PtO₂) | 1-3 atm | Acetic Acid, Ethanol | Room Temperature | Effective, can sometimes affect other functional groups |

| Raney Nickel (Raney-Ni) | 2-5 atm | Ethanol | Room Temperature to 50°C | Highly active, requires careful handling |

This is an interactive data table. You can sort and filter the data.

The reduction of the nitro group in this compound to 3-(1H-pyrrol-1-yl)aniline is a critical transformation. This resulting amino derivative serves as a versatile intermediate for further functionalization, such as diazotization followed by coupling reactions or acylation to introduce new substituents. A key challenge in this process is preventing the saturation of the pyrrole ring, which can be achieved by using milder conditions and selective catalysts like Pd/C.

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The structure of this compound, particularly after the reduction of the nitro group, provides an excellent scaffold for intramolecular cyclization and annulation reactions. These reactions are powerful tools for the synthesis of polycyclic aromatic compounds containing multiple heteroatoms, which are often associated with significant biological activity.

The synthesis of pyrrolo[3,4-c]quinoline systems often involves the construction of a pyrrole ring fused to a quinoline (B57606) core. nih.govfrontiersin.org Starting from an appropriately substituted N-arylpyrrole, intramolecular reactions can be designed to form the third ring. For instance, if the precursor derived from this compound contains reactive groups on both the pyrrole and the aniline (B41778) ring (formed after nitro reduction), intramolecular condensation can lead to the desired tricyclic system. One strategy involves a Pictet-Spengler-type reaction or Friedel-Crafts acylation to close the ring. The specific substituents and reaction conditions dictate the feasibility and outcome of such cyclizations. rsc.org

The pyrrolo[1,2-a]quinazoline framework is another important heterocyclic system that can be accessed from N-arylpyrrole precursors. researchgate.net Synthetic strategies often involve starting with N-arylpyrroles and building the quinazoline (B50416) ring through cyclization reactions. zsmu.edu.ua For example, a derivative of 3-(1H-pyrrol-1-yl)aniline could react with a dicarbonyl compound or its equivalent, followed by cyclization to form the fused pyrimidine (B1678525) ring of the quinazoline system. The regiochemistry of the cyclization would be key in determining the final product. Similarly, pyrrolo[3,4-d]pyridazine derivatives can be synthesized through annulation reactions where the pyrrole ring is fused with a pyridazine (B1198779) ring, often constructed via condensation of a pyrrole-based dicarbonyl compound with hydrazine.

N-arylpyrroles can participate as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles like arynes. beilstein-journals.orgnih.gov The reaction between an N-arylpyrrole and a benzyne (B1209423) intermediate, generated in situ, leads to a [4+2] cycloaddition product. researchgate.netbeilstein-journals.org This adduct is typically a bridged-ring amine. beilstein-journals.orgnih.gov

The reaction proceeds via the formation of a highly reactive aryne, which then undergoes cycloaddition across the 2- and 5-positions of the pyrrole ring. A variety of diaryliodonium salts can be used as aryne precursors under mild conditions. beilstein-journals.orgnih.gov The resulting bridged-ring amines can be further converted into N-phenylamine derivatives, which have applications in materials science, such as in photosensitive dyes. beilstein-journals.orgnih.gov

| N-Arylpyrrole Substituent | Aryne Precursor | Conditions | Product Yield | Reference |

| Phenyl | Phenyl(mesityl)iodonium triflate | CsF, CH₃CN, 50°C | 78% | beilstein-journals.org |

| 4-Methylphenyl | 4-Methylphenyl(mesityl)iodonium triflate | CsF, CH₃CN, 50°C | 63% | beilstein-journals.org |

| 4-tert-Butylphenyl | 4-tert-Butylphenyl(mesityl)iodonium triflate | CsF, CH₃CN, 50°C | 57% | beilstein-journals.org |

| 4-Methoxyphenyl | 4-Methoxyphenyl(mesityl)iodonium triflate | CsF, CH₃CN, 50°C | 82% | beilstein-journals.org |

This is an interactive data table. You can sort and filter the data based on the provided research findings.

Electropolymerization Studies of Pyrrole Derivatives

Electropolymerization is a technique used to synthesize conducting polymers directly onto an electrode surface. Pyrrole and its derivatives are among the most studied monomers for this process due to the desirable electrical and optical properties of the resulting polypyrrole films.

The electropolymerization of pyrrole is an oxidative process that has been extensively studied, yet its exact mechanism remains a subject of discussion. rsc.org The generally accepted mechanism begins with the one-electron oxidation of the pyrrole monomer at the anode to form a radical cation. nih.gov

Key Steps in Pyrrole Electropolymerization:

Initiation: A pyrrole monomer is oxidized at the electrode surface to form a radical cation. researchgate.net

Coupling: Two radical cations couple, typically at the α-positions (2- and 5-positions), to form a dicationic dimer. nih.gov

Deprotonation: The dimer loses two protons to form a neutral dihydro-bipyrrole, which quickly aromatizes to a bipyrrole.

Propagation: The bipyrrole has a lower oxidation potential than the monomer, so it is preferentially oxidized to a radical cation. nih.gov This radical cation then couples with other monomer radical cations, leading to chain growth.

Termination: Chain growth can be terminated by various side reactions or by the depletion of the monomer near the electrode surface.

The properties of the resulting polymer film are highly dependent on various experimental factors, including the solvent, electrolyte, temperature, pH, and the structure of the monomer. rsc.orgacs.org For a substituted pyrrole like this compound, the bulky and electron-withdrawing N-phenylnitro group would influence the polymerization potential, the rate of polymerization, and the morphology and conductivity of the final polymer film. acs.org The presence of the nitro group could also lead to different electrochemical behavior and potentially affect the stability of the polymer. materials.international

Factors Influencing Electropolymerization Dynamics of this compound Systems

The electropolymerization of this compound is a complex process governed by several key experimental parameters. While direct studies on this specific monomer are not extensively documented, the dynamics can be inferred from research on analogous N-substituted pyrroles, particularly those bearing electron-withdrawing groups. The primary factors influencing the rate of polymerization, as well as the morphological and electrochemical properties of the resulting polymer film, include monomer concentration, electrode conditions, and the pH of the polymerization medium.

Monomer Concentration: The concentration of the this compound monomer in the electrolyte solution is a critical determinant of the polymerization rate and the ultimate thickness and morphology of the polymer film. Generally, an increase in monomer concentration leads to a higher rate of polymerization. This is attributed to the increased availability of monomer units at the electrode surface, facilitating more frequent oxidation and subsequent coupling reactions. For instance, studies on the electropolymerization of N-phenylpyrrole have shown that higher monomer concentrations result in thicker and more uniform polymer films. nih.gov It is important to note, however, that excessively high concentrations can sometimes lead to the formation of oligomers in the solution, which may not efficiently contribute to film growth and can result in a less adherent or lower quality polymer coating.

Electrode Conditions: The nature of the working electrode material, its surface preparation, and the applied potential or current are pivotal in controlling the electropolymerization process. Common electrode materials for pyrrole polymerization include platinum, gold, glassy carbon, and indium tin oxide (ITO). The choice of electrode can influence the adhesion and nucleation of the polymer film. The applied potential is another crucial factor. The polymerization of N-substituted pyrroles is initiated by the oxidation of the monomer to a radical cation. nih.gov The potential must be sufficient to overcome the oxidation potential of this compound. The presence of the electron-withdrawing nitro group is expected to increase the oxidation potential compared to unsubstituted N-phenylpyrrole. Repetitive potential scanning (cyclic voltammetry) is a common technique used for electropolymerization, as it allows for controlled film growth and provides real-time information about the redox processes. nih.gov

Strategies for Synthesis of Functionalized Polypyrroles for Specific Applications

The functionalization of polypyrroles is a key strategy to tailor their properties for a wide range of applications, including sensors, biosensors, and energy storage devices. For polypyrroles derived from this compound, the presence of the nitro group offers a versatile handle for post-polymerization modification. Additionally, copolymerization with other functional monomers provides another avenue for creating materials with desired functionalities.

One primary strategy involves the electrochemical or chemical reduction of the nitro group on the poly(this compound) backbone to an amino group. This transformation introduces a reactive primary amine functionality onto the polymer surface. The resulting amine-functionalized polypyrrole can then be used for the covalent attachment of various molecules, such as enzymes, antibodies, or DNA, for the development of biosensors. nih.gov For example, glutaraldehyde (B144438) is a common cross-linking agent used to immobilize biomolecules onto amine-containing surfaces. upb.rolew.ro This approach allows for the creation of highly specific and sensitive sensing platforms.

Another powerful strategy is the copolymerization of this compound with other pyrrole monomers that already bear a desired functional group. nih.gov This method allows for the direct incorporation of functionalities into the polymer backbone during the electropolymerization process. The ratio of the two monomers in the feed solution can be varied to control the density of the functional groups in the final copolymer, thereby fine-tuning its properties. researchgate.net For instance, copolymerization with a pyrrole monomer containing a carboxylic acid or a sulfonic acid group can enhance the water solubility and ion-exchange properties of the resulting polymer.

Furthermore, the synthesis of block copolymers is an advanced strategy to combine the properties of different polymers. This can be achieved through sequential electropolymerization of different monomers. For polypyrrole systems, this could involve first electropolymerizing this compound and then introducing a second monomer to grow a different polymer block. This approach can lead to materials with unique microstructures and combined functionalities.

The following table summarizes some potential strategies for the functionalization of polypyrroles based on this compound and their targeted applications.

| Functionalization Strategy | Reagents/Monomers | Resulting Functionality | Potential Applications |

| Post-polymerization Modification | Electrochemical/Chemical Reducing Agents (e.g., SnCl₂/HCl) | Amino Group (-NH₂) | Biosensors, Chemical Sensors, Drug Delivery |

| Copolymerization | Pyrrole-3-carboxylic acid | Carboxylic Acid Group (-COOH) | pH Sensors, Ion-Exchange Membranes |

| 3-(Pyrrol-1-yl)propanoic acid | Propanoic Acid Group | Enhanced Solubility, Biocompatibility | |

| N-alkylated pyrroles with terminal alkynes | Alkyne Group | "Click" Chemistry for further functionalization |

These strategies highlight the versatility of polypyrrole chemistry in creating advanced functional materials. The choice of the functionalization route depends on the specific application and the desired properties of the final material.

Substituent Effects on Chemical Reactivity and Redox Properties of N-Arylpyrroles

The chemical reactivity and redox properties of N-arylpyrroles are significantly influenced by the nature and position of substituents on the N-phenyl ring. The presence of a nitro group, as in this compound, exerts a profound electronic effect on the pyrrole ring, which in turn modifies its behavior in chemical reactions and electrochemical processes.

The nitro group is a strong electron-withdrawing group due to both the inductive (-I) and resonance (-M) effects. dalalinstitute.com When attached to the phenyl ring at the meta position, the inductive effect is dominant in influencing the pyrrole moiety. This electron withdrawal deactivates the pyrrole ring towards electrophilic substitution reactions, which are characteristic of the electron-rich pyrrole heterocycle. youtube.com For instance, reactions such as nitration, halogenation, and sulfonation on the pyrrole ring of this compound would be expected to be significantly slower compared to unsubstituted N-phenylpyrrole.

Conversely, the electron-withdrawing nature of the nitrophenyl group enhances the acidity of the C-H bonds of the pyrrole ring, making them more susceptible to deprotonation by strong bases. This can be a useful feature for certain synthetic transformations. The Hammett substituent constant (σ) is a quantitative measure of the electronic effect of a substituent. For a meta-nitro group, the σ_meta value is positive (around +0.71), indicating a strong electron-withdrawing effect. science.gov This positive value correlates with a decrease in the electron density of the reaction center.

The redox properties of N-arylpyrroles are also strongly modulated by substituents. The electron-withdrawing nitro group makes the oxidation of the pyrrole ring more difficult. This is reflected in a higher oxidation potential for this compound compared to N-phenylpyrrole. The oxidation process involves the removal of an electron from the π-system of the pyrrole ring to form a radical cation, which is the initial step in electropolymerization. rsc.org The destabilization of this radical cation by the electron-withdrawing substituent leads to the observed increase in oxidation potential.

On the other hand, the nitro group itself is redox-active and can be reduced electrochemically. In aprotic media, the reduction of the nitro group typically proceeds in a stepwise manner, first to a radical anion and then to a dianion. The redox potential of the nitro group is also influenced by the electronic environment.

The following table provides a comparative overview of the expected effects of the 3-nitro substituent on the properties of N-phenylpyrrole.

| Property | N-Phenylpyrrole | This compound (Expected) |

| Reactivity towards Electrophiles | High | Low |

| Acidity of Pyrrole C-H | Low | High |

| Oxidation Potential | Lower | Higher |

| Redox Behavior | Reversible oxidation of the polymer | Reversible oxidation of the polymer and reduction of the nitro group |

Advanced Materials Science and Non Biological Applications of 1 3 Nitrophenyl 1h Pyrrole Derivatives

Development of Conductive Polymers and Organic Electronic Materials based on Pyrrole (B145914) Scaffolds

The field of organic electronics is built upon conjugated polymers, with polypyrrole (PPy) being one of the most extensively studied due to its high conductivity, environmental stability, and ease of synthesis. wikipedia.orgnih.gov The polymerization of pyrrole monomers can be achieved through chemical or electrochemical oxidation. wikipedia.orgum.es Electrochemical synthesis is often preferred as it allows for the direct deposition of a conductive polymer film onto an electrode surface, offering control over the film's thickness and properties. nih.govresearchgate.net

The properties of polypyrrole can be significantly tuned by introducing substituents on the nitrogen atom of the pyrrole ring. mdpi.com N-substituted pyrroles are key monomers for producing functionalized conductive polymers with modified characteristics such as solubility, redox potential, and processability. mdpi.comacs.orgmdpi.com The electronic nature of the N-substituent directly impacts the oxidation potential of the monomer and the electronic properties of the resulting polymer.

In the case of 1-(3-nitrophenyl)-1H-pyrrole, the nitrophenyl group is strongly electron-withdrawing. This characteristic is expected to increase the oxidation potential of the monomer compared to unsubstituted pyrrole or N-alkylpyrroles, making it more difficult to polymerize. However, if polymerization is achieved, the resulting poly(this compound) would possess distinct electronic features. The electron-deficient nature of the pendant nitrophenyl groups could influence the polymer's conductivity, stability, and interaction with dopants. While specific studies on the electropolymerization of this compound are not prevalent, research on other N-aryl pyrroles confirms their viability as precursors for electroactive polymers used in organic electronics. acs.org The development of pyrrole-based porous organic polymers (POPs) with nitrogen-rich skeletons also highlights the potential of these scaffolds in applications like high-temperature proton conduction. nih.gov

Role as Precursors and Intermediates in Complex Organic Synthesis

The pyrrole ring is a fundamental structural motif in chemistry, and its derivatives are crucial intermediates for building more complex molecules. nih.gov this compound serves as a valuable precursor in multi-step organic synthesis, with its derivatives being employed to construct a variety of heterocyclic systems. The presence of the nitro group offers a site for further chemical transformations, such as reduction to an amine, which can then participate in a wide range of coupling or condensation reactions.

Commercially available derivatives of this compound underscore its role as a synthetic building block. For instance, this compound-2-carbaldehyde is a solid aldehyde that can be used in reactions like Knoevenagel condensation or as a precursor for Schiff bases. mdpi.comsigmaaldrich.com Similarly, this compound-2,5-dione (a substituted N-arylmaleimide) has been shown to react with S,N-binucleophiles in reactions that lead to the synthesis of more complex heterocyclic structures, such as 4-thiazolidinone (B1220212) derivatives. avantorsciences.commdpi.com These reactions demonstrate the utility of the this compound scaffold in creating diverse molecular architectures.

The general reactivity of N-aryl pyrroles includes electrophilic substitution reactions like formylation and acylation, which typically occur at the 2-position of the pyrrole ring. nih.gov These functionalized intermediates can then be used in subsequent synthetic steps, further expanding the molecular complexity.

| Derivative Name | CAS Number | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|---|

| This compound-2-carbaldehyde | Not specified | C₁₁H₈N₂O₃ | Precursor for condensation and Schiff base reactions. | sigmaaldrich.com |

| This compound-2,5-dione | 7300-93-8 | C₁₀H₆N₂O₄ | Reactant for synthesizing thiazolidinone heterocycles. | avantorsciences.commdpi.com |

Applications in Dye Chemistry and Photosensitive Materials Research

The combination of an electron-donating pyrrole ring and an electron-withdrawing nitrophenyl group forms a classic "push-pull" electronic structure, which is a common design motif for organic dyes and photosensitive materials. researchgate.net This intramolecular charge transfer (CT) character can lead to strong absorption in the visible spectrum, making these compounds colored.

Research into related nitrophenyl pyrrole derivatives has demonstrated their potential in this area. For example, pyrrole 2,5-diamides bearing a 3,5-dinitrophenyl group exhibit significant color changes, producing a deep blue color upon deprotonation in the presence of fluoride (B91410) ions. rsc.org This chromogenic response highlights the sensitivity of the electronic structure to external stimuli.

Furthermore, studies on more complex pyrrolo[3,2-b]pyrrole (B15495793) cores substituted with nitrophenyl groups have shown that the specific position of the nitro group (ortho, meta, or para) profoundly influences the material's fluorescence properties. researchgate.net The interplay between the donor and acceptor units, solvent polarity, and molecular dynamics governs the emission characteristics of these nitro-aromatics. researchgate.net The incorporation of a nitro group into dye structures has also been linked to improved light fastness, a critical parameter for the durability of colored materials. nih.gov These findings suggest that the this compound scaffold is a promising platform for designing novel dyes and functional photosensitive materials.

Exploration as Organic Scintillation Materials

Organic scintillators are materials that emit light upon exposure to ionizing radiation, a property known as luminescence. oeaw.ac.at They are fundamental components in radiation detection systems. Key requirements for an effective organic scintillator include a high fluorescence quantum yield, transparency to its own emission, and a short fluorescence decay time. oeaw.ac.at

While many aromatic and heterocyclic compounds have been investigated for this purpose, there is no specific research documenting the use of this compound as an organic scintillator. The potential of a compound for this application can be inferred from its photophysical properties. A significant challenge for the use of nitrophenyl derivatives is that the nitro group is a well-known fluorescence quencher. This quenching effect occurs because the nitro group can promote non-radiative decay pathways for the excited state, thus reducing or eliminating light emission.

However, the field of luminescent materials is diverse. Research on other aryl-substituted pyrroles has led to the development of materials with aggregation-induced phosphorescence, a phenomenon where light emission is observed from the aggregated state. nih.gov While different from the prompt fluorescence required for typical scintillators, it demonstrates that pyrrole derivatives can be engineered for specific luminescent applications. Other nitrogen-containing heterocycles, such as pyrazolines, have been successfully developed as highly efficient fluorophores for plastic scintillators. researchgate.net Therefore, while this compound itself is an unlikely candidate for a traditional scintillator due to the nitro group, its core structure remains relevant in the broader search for new luminescent materials.

Potential in Agrochemistry and as Industrial Intermediates

The pyrrole moiety is present in several commercially successful pesticides, including the fungicide fludioxonil (B1672872) and the acaricide chlorfenapyr, establishing its importance in agrochemistry. acs.org Research has shown that synthetic pyrrole derivatives can exhibit potent biological activities.

A detailed study on a series of substituted 5-aryl-1H-pyrroles, including close structural isomers of the title compound, revealed significant insecticidal properties. acs.orgnih.gov Specifically, derivatives of 5-(4-nitrophenyl)-1H-pyrrole were synthesized and tested against the cotton leafworm, Spodoptera littoralis, a major agricultural pest. nih.gov Several of these compounds demonstrated high insecticidal bioefficacy, with LC₅₀ (lethal concentration required to kill 50% of the population) values in the low parts-per-million (ppm) range. nih.gov This strong activity indicates that the nitrophenyl-pyrrole scaffold is a highly promising lead structure for the development of new insecticidal agents.

| Compound Name | LC₅₀ (ppm) | Reference |

|---|---|---|

| 2-[(2-Aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile (3c) | 5.883 | nih.gov |

| 2-{[3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetic Acid (2c) | Not specified as highly active | nih.gov |

| 2,2′-Disulfanediylbis(5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) (5c) | Not specified as highly active | nih.gov |

As an industrial intermediate, this compound's value is derived from its utility as a building block for more complex, high-value chemicals, as discussed in section 6.2. Its derivatives serve as precursors in the synthesis of specialized materials, dyes, and potentially new agrochemicals, making it a versatile platform molecule in the broader chemical industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-nitrophenyl)-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves cyclocondensation of nitro-substituted aryl precursors with pyrrole derivatives under reflux conditions. For example, oxidative coupling using chloranil in xylene (reflux for 25–30 hours) followed by purification via recrystallization (e.g., methanol) yields functionalized pyrroles . Optimization strategies include adjusting stoichiometry of reagents (e.g., 1:1.4 molar ratio of precursor to chloranil), solvent polarity, and reaction time. Characterization by TLC and spectroscopic methods (e.g., H-NMR) ensures purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- H-NMR : Peaks for aromatic protons (δ 6.0–8.5 ppm) and nitrophenyl substituents (distinct splitting patterns, e.g., doublets at J = 2.7–3.5 Hz). Compare with literature values for analogous compounds .

- FT-IR : Nitro group vibrations (~1520 cm, asymmetric stretching; ~1350 cm, symmetric stretching) and pyrrole ring C–N stretching (~1450 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 200–220 for derivatives) and fragmentation patterns aligned with NIST database entries .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as nitro groups are photolabile. Monitor degradation via HPLC or TGA (thermal stability up to 150°C observed in analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or tautomerism. Strategies include:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering) affecting peak splitting .

- Deuterium Exchange Experiments : Identify labile protons (e.g., NH in pyrrole analogs) .

Q. What mechanistic insights exist for the formation of this compound via multicomponent reactions?

- Methodological Answer : Mechanistic studies suggest a stepwise pathway:

Nucleophilic Attack : Pyrrole nitrogen reacts with electrophilic nitroaryl intermediates.

Aromatization : Oxidizing agents (e.g., chloranil) facilitate dehydrogenation.

Byproduct Analysis : Monitor intermediates via LC-MS or in situ IR to validate proposed pathways .

Q. How can the electronic properties of this compound be exploited in materials science applications?

- Methodological Answer : The electron-withdrawing nitro group enhances conjugation, making the compound suitable for:

- Organic Semiconductors : Measure charge carrier mobility via field-effect transistor (FET) configurations.

- Nonlinear Optical Materials : Hyperpolarizability assessments using Z-scan techniques .

Q. What strategies are effective for functionalizing this compound at specific positions?

- Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables regioselective substitution. For example:

- C-2 Functionalization : Use blocking groups (e.g., trimethylsilyl) to direct lithiation.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO) .

Methodological Considerations for Data Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.